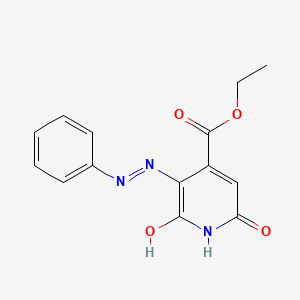
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a phenylhydrazinylidene group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate typically involves the condensation of ethyl 2,6-dioxo-4-pyridinecarboxylate with phenylhydrazine. The reaction is usually carried out in the presence of a suitable acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate involves its interaction with specific molecular targets. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2,6-dioxo-4-pyridinecarboxylate: Lacks the phenylhydrazinylidene group but shares the pyridine and ester functionalities.
Phenylhydrazine derivatives: Compounds with similar hydrazine groups but different core structures.
Pyridine derivatives: Various compounds with modifications on the pyridine ring.
Uniqueness
Ethyl 2,6-dioxo-3-(phenylhydrazinylidene)pyridine-4-carboxylate is unique due to the presence of both the phenylhydrazinylidene group and the ethyl ester group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
25264-27-1 |
|---|---|
Fórmula molecular |
C14H13N3O4 |
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
ethyl 2-hydroxy-6-oxo-3-phenyldiazenyl-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)10-8-11(18)15-13(19)12(10)17-16-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,15,18,19) |
Clave InChI |
HBAZABJWDSFKLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=O)NC(=C1N=NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


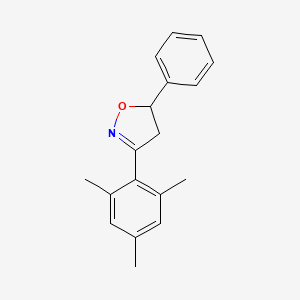

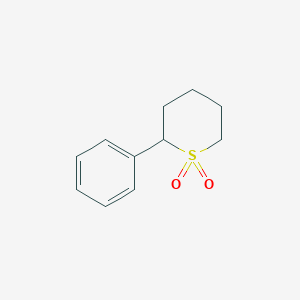
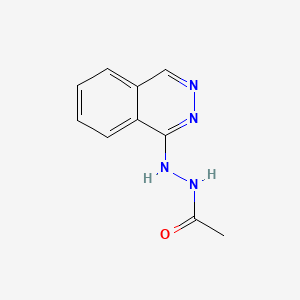


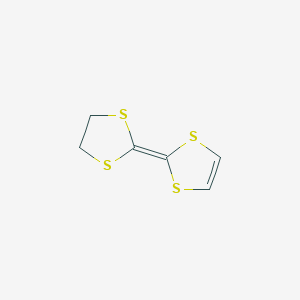

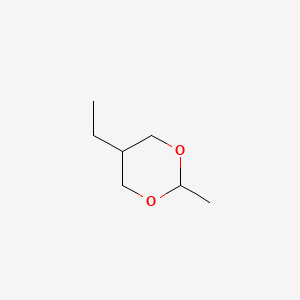
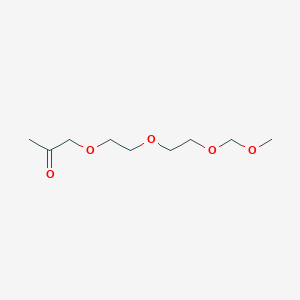
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)



